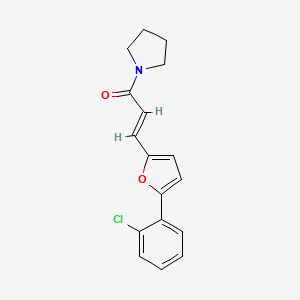
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung verfügt über einen Furanring, der mit einer 2-Chlorphenylgruppe substituiert ist, und eine Pyrrolidinylgruppe, die an einen Propenon-Rest gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Substitution mit der 2-Chlorphenylgruppe: Der Furanring wird dann einer elektrophilen aromatischen Substitution unterzogen, um die 2-Chlorphenylgruppe einzuführen.
Anbindung des Propenon-Restes: Der Propenon-Rest wird durch eine Kondensationsreaktion eingeführt, wobei häufig ein Aldehyd und ein Keton unter basischen Bedingungen verwendet werden.
Einführung der Pyrrolidinylgruppe: Schließlich wird die Pyrrolidinylgruppe durch nukleophile Substitutions- oder Additionsreaktionen angebunden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierten Reaktionsumgebungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können den Propenon-Rest in einen Alkohol umwandeln.
Substitution: Der Furanring und die Chlorphenylgruppe können an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Säuren oder Basen können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The furan ring and the chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Arzneimittelentwicklung untersucht.
Industrie: Bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(5-(2-Bromphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on
- 3-(5-(2-Fluorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on
- 3-(5-(2-Methylphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on
Einzigartigkeit
3-(5-(2-Chlorphenyl)furan-2-yl)-1-(Pyrrolidin-1-yl)prop-2-en-1-on ist durch das Vorhandensein der 2-Chlorphenylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die spezifische Struktur dieser Verbindung ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einem wertvollen Forschungsobjekt in verschiedenen Forschungsbereichen macht.
Eigenschaften
CAS-Nummer |
853356-07-7 |
|---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO2/c18-15-6-2-1-5-14(15)16-9-7-13(21-16)8-10-17(20)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2/b10-8+ |
InChI-Schlüssel |
VHGYGPAPKHEQPS-CSKARUKUSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















